N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Historical Context in Heterocyclic Chemistry Research
Thiazoles, first synthesized in the late 19th century, gained prominence with the discovery of thiamine (vitamin B1) in 1926, which contains a thiazole moiety essential for its biological activity. The integration of fluorine into aromatic systems began in the mid-20th century, driven by its ability to enhance metabolic stability and binding affinity in pharmaceuticals. This compound exemplifies the convergence of these two historical trends, combining the electron-deficient thiazole ring with a fluorinated aryl group. Early synthetic routes to similar compounds relied on condensation reactions, but modern methods employ palladium-catalyzed cross-coupling to achieve higher yields. The compound’s development reflects broader shifts in medicinal chemistry toward rational design of heterocyclic scaffolds with tunable electronic and steric properties.
Position within Thiazole-Based Compound Classification
This compound belongs to the subclass of 2,4-disubstituted thiazoles, distinguished by substituents at the 2- and 4-positions of the heterocyclic ring. The table below contrasts its structural features with related thiazole derivatives:
This classification highlights the compound’s simplicity compared to more complex derivatives, making it a versatile intermediate for further functionalization. The fluorophenyl group introduces electronegativity, while the benzamide moiety provides a planar aromatic system capable of π-π stacking interactions.
Significance in Medicinal and Pharmaceutical Chemistry
The compound’s design leverages fluorine’s ability to modulate pharmacokinetic properties, such as membrane permeability and metabolic resistance. While direct biological data for this compound remain limited, structurally analogous molecules exhibit activity against inflammation and cancer. For example, dual p38α MAPK/PDE-4 inhibitors containing fluorophenyl-thiazole motifs demonstrate potent suppression of tumor necrosis factor-alpha (TNFα) in preclinical models. The benzamide group, common in kinase inhibitors, suggests potential interactions with ATP-binding pockets or allosteric regulatory sites. Computational docking studies predict moderate affinity for cyclooxygenase-2 (COX-2), though experimental validation is pending.
Research Evolution and Development Timeline
The compound’s research trajectory aligns with key milestones in heterocyclic chemistry:
- 2005 : Characterization of thiazole’s electronic structure and aromaticity, laying groundwork for rational substitution strategies.
- 2017 : First crystallographic report of a related fluorophenyl-thiazole benzamide derivative, confirming a dihedral angle of 12.8° between aromatic rings.
- 2023 : Optimization of palladium-catalyzed coupling reactions for synthesizing fluorophenyl-thiazole intermediates.
- 2025 : Exploration of this compound as a precursor to dual-target inhibitors in oncology and immunology.
These advancements underscore the compound’s role as a platform for developing multifunctional therapeutics. Future directions may include structural hybridization with sulfonamides or imidazoles to enhance target selectivity.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJMLYSGROYVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include heating the mixture to reflux for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis or other essential cellular processes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of thiazole-benzamide derivatives is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Thiazole Substituents :
- Electron-deficient groups (e.g., 3-CF₃ in ) enhance anti-inflammatory activity by stabilizing charge-transfer interactions.
Anti-Inflammatory Agents:
- N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) : Exhibited 129% inhibition of edema in rats, outperforming the methylphenyl analogue (5c, 116%) . The CF₃ group likely enhances hydrophobic interactions with cyclooxygenase-2 (COX-2).
- This compound : While direct data is lacking, its fluorophenyl group may confer similar COX-2 affinity, albeit with reduced potency compared to chlorophenyl/CF₃ analogues.
Antimalarial and Antiprotozoal Agents:
- 4-(dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9) : Inhibited PfAtg8-PfAtg3 interaction (SPR screening) with a glide score of -6.41, comparable to the parent compound 7 (-6.59) . The pyridinyl group facilitates π-stacking with PfAtg8’s hydrophobic pocket.
- N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine (1) : Showed 25% inhibition of PfAtg8-PfAtg3 at 5 μM, highlighting the importance of the pyridinyl-thiazole core .
Enzyme Inhibitors:
- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide: Demonstrated high affinity (-9.0 kcal/mol) for Anopheles gambiae kynurenine formamidase (KFase), a target for mosquito control . The fluorobenzamide moiety mimics the substrate’s transition state.
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone combined with a thiazole moiety , which is known for its diverse biological activities. The fluorine substitution on the phenyl ring enhances lipophilicity, potentially improving binding affinity to biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly against breast cancer cell lines.
- Antimicrobial Properties : It demonstrates activity against various bacterial and fungal strains by inhibiting essential cellular processes such as lipid biosynthesis.
- Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets. For instance, it may inhibit metabotropic glutamate receptors implicated in neurological disorders. The thiazole ring contributes to the cytotoxic activity observed in several studies.
Anticancer Activity
In a study examining the cytotoxic effects of thiazole derivatives, this compound was found to have significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) indicated that the thiazole moiety is crucial for its cytotoxic activity.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 8.107 | Induces apoptosis via caspase activation |
| Compound X | A549 (lung cancer) | 5.00 | Enhanced activity due to electron-donating groups |
| Compound Y | HT29 (colon cancer) | 3.50 | Exhibits synergistic effects with other agents |
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The inhibition of bacterial lipid biosynthesis is a proposed mechanism for its antimicrobial action.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to standard antibiotics |
| Escherichia coli | 64 µg/mL | Effective against resistant strains |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF at 80–100°C .
Benzamide Coupling : Amidation via coupling 4-fluorophenyl-thiazole intermediates with benzoyl chloride derivatives using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Key Considerations : Optimize reaction time (6–12 hrs) and stoichiometry (1:1.2 ratio of amine to acylating agent) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement; monitor residual density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 369.08) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Anticancer Activity : MTT assay using HeLa or MCF-7 cells (IC50 calculation via non-linear regression) .
- Enzyme Inhibition : Fluorescence-based acetylcholinesterase (AChE) inhibition assays with donepezil as a positive control .
- Dose-Response : Use 3–5 logarithmic concentrations (1–100 µM) in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina with crystal structures (e.g., AChE PDB: 4EY7) to simulate ligand-protein interactions. Focus on hydrogen bonding (e.g., benzamide carbonyl with Ser203) and π-π stacking (fluorophenyl-thiazole with Trp86) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2 Å) and binding free energy (MM/PBSA < −30 kcal/mol) .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC50 values .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., ATCC-validated MCF-7), culture conditions (10% FBS, 37°C), and compound solubility (DMSO ≤0.1% v/v) .
- Meta-Analysis : Use PRISMA guidelines to aggregate data from ≥5 studies, applying random-effects models to account for heterogeneity .
- Mechanistic Follow-Up : Validate conflicting targets (e.g., NF-κB vs. MAPK pathways) via Western blotting or siRNA knockdown .
Q. What strategies improve selectivity for cancer cells over normal cells?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance tumor-specific activation .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 4-fluorophenyl with 3,4-dimethoxyphenyl) to reduce hERG channel binding (patch-clamp validation) .
- Selectivity Index (SI) : Calculate SI = IC50(normal cells)/IC50(cancer cells); aim for SI > 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
